molecular formula C9H13ClN2O2S B3052032 2-chloro-N,N-diethylpyridine-3-sulfonamide CAS No. 38029-88-8

2-chloro-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B3052032
CAS No.: 38029-88-8
M. Wt: 248.73 g/mol
InChI Key: LVWURXFOPXIHCE-UHFFFAOYSA-N
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Description

2-chloro-N,N-diethylpyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₃ClN₂O₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N,N-diethylpyridine-3-sulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions often include cooling to maintain a low temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N,N-diethylpyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor, binding to the active site and preventing substrate access. The sulfonamide group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylpyridine-3-sulfonamide
  • 2-chloro-N,N-diethylpyridine-4-sulfonamide
  • 2-chloro-N,N-diethylpyridine-3-sulfonic acid

Uniqueness

2-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The presence of the diethylamino group enhances its lipophilicity, making it more suitable for certain medicinal applications compared to its dimethyl or monosubstituted counterparts .

Properties

IUPAC Name

2-chloro-N,N-diethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-3-12(4-2)15(13,14)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWURXFOPXIHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484541
Record name 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-88-8
Record name 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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